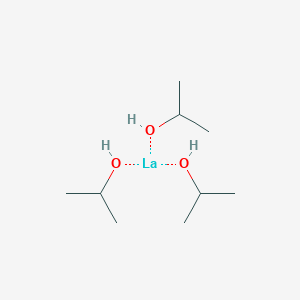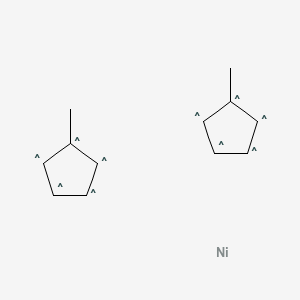
Bis(methylcyclopentadienyl)nickel(II), 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(methylcyclopentadienyl)nickel(II): , also known as 1,1′-Dimethylnickelocene, is a chemical compound with the formula Ni(C₅H₄CH₃)₂. It is a nickel-based organometallic compound that appears as a colorless to yellow solid. This compound is soluble in non-polar solvents and is commonly used as a catalyst in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Bis(methylcyclopentadienyl)nickel(II) can be synthesized through the reaction of nickel(II) chloride with methylcyclopentadienyl sodium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: : Industrial production of bis(methylcyclopentadienyl)nickel(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Bis(methylcyclopentadienyl)nickel(II) can undergo oxidation reactions to form nickel oxide thin films.
Reduction: The compound can be reduced to form nickel nanoparticles, which are useful in various catalytic applications.
Common Reagents and Conditions
Oxidation: Oxygen (O₂), Hydrogen Peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂), Sodium borohydride (NaBH₄)
Substitution: Various ligands such as phosphines, amines, and carbenes.
Major Products
- Nickel oxide thin films
- Nickel nanoparticles
- Nickel complexes with different ligands
Applications De Recherche Scientifique
Chemistry: : Bis(methylcyclopentadienyl)nickel(II) is widely used as a catalyst in organic synthesis. It catalyzes various reactions such as oxidative addition, C-H activation, and cross-coupling reactions .
Biology and Medicine: : While its direct applications in biology and medicine are limited, the compound’s derivatives and complexes are studied for potential use in drug delivery systems and as imaging agents .
Industry: : In the industrial sector, bis(methylcyclopentadienyl)nickel(II) is used in the production of high-density storage media through the controlled growth of nickel nanoparticles on silicon substrates. It is also used in the formation of nickel oxide thin films for electronic applications .
Mécanisme D'action
The mechanism by which bis(methylcyclopentadienyl)nickel(II) exerts its effects primarily involves its role as a catalyst. The nickel center in the compound can undergo oxidative addition, where it forms a bond with a substrate molecule, facilitating various chemical transformations. The methylcyclopentadienyl ligands stabilize the nickel center and influence its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)nickel(II) (Nickelocene)
- Bis(ethylcyclopentadienyl)nickel(II)
- Bis(1,5-cyclooctadiene)nickel(0)
- Nickel(II) acetylacetonate
- Tetrakis(triphenylphosphine)nickel(0)
Comparison: : Bis(methylcyclopentadienyl)nickel(II) is unique due to the presence of methyl groups on the cyclopentadienyl ligands, which can influence its electronic properties and reactivity. Compared to bis(cyclopentadienyl)nickel(II), the methyl-substituted version may exhibit different catalytic behaviors and stability under various conditions .
Propriétés
Formule moléculaire |
C12H14Ni |
|---|---|
Poids moléculaire |
216.93 g/mol |
InChI |
InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3; |
Clé InChI |
IHRNDXJDUYVDRB-UHFFFAOYSA-N |
SMILES canonique |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)

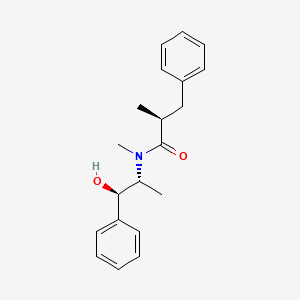
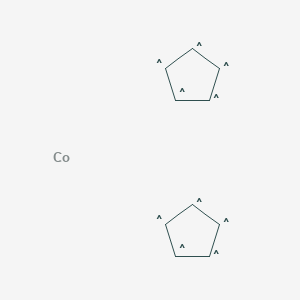
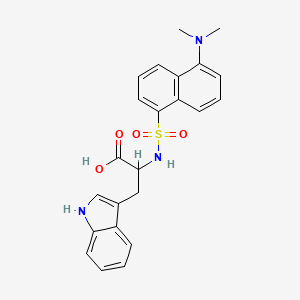
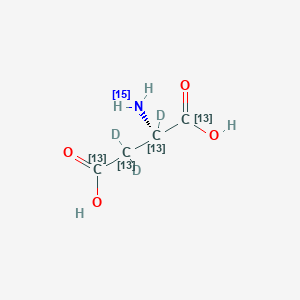


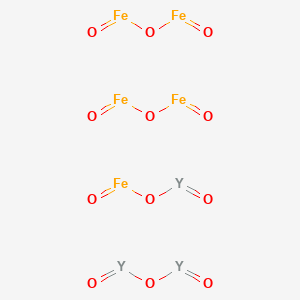

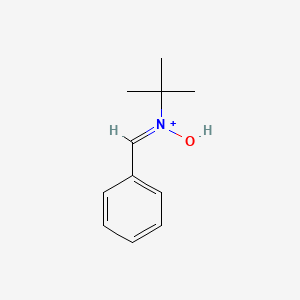
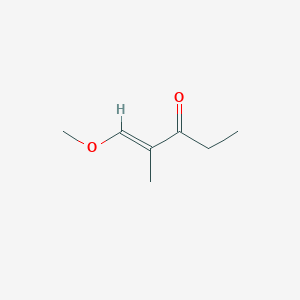
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
